Cas no 25306-15-4 (5-(difluoromethyl)-1,3,4-thiadiazol-2-amine)

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine structure
25306-15-4 structure
商品名:5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
CAS番号:25306-15-4
MF:C3H3N3F2S
メガワット:151.13782
MDL:MFCD11193512
CID:829357
PubChem ID:21819089

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL
    • 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
    • 2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole
    • C3H3F2N3S
    • Z362636306
    • STL560237
    • AT18930
    • EN300-53793
    • MFCD11193512
    • 5-difluoromethyl-1,3,4-thiadiazol-2-amine
    • CS-0030265
    • 25306-15-4
    • BS-13070
    • SCHEMBL10420405
    • SY176288
    • 1,3,4-Thiadiazol-2-amine, 5-(difluoromethyl)-
    • DTXSID40618426
    • SCHEMBL3786800
    • DB-349658
    • AB01003582-01
    • AKOS009261070
    • MDL: MFCD11193512
    • インチ: InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8)
    • InChIKey: NBGMELMIAOKZSD-UHFFFAOYSA-N
    • ほほえんだ: C(C1=NNC(=N)S1)(F)F

計算された属性

  • せいみつぶんしりょう: 151.00169
  • どういたいしつりょう: 151.00157461g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • PSA: 51.8

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY176288-1g
2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole
25306-15-4 ≥95%
1g
¥260.00 2024-07-10
eNovation Chemicals LLC
Y1299195-100mg
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4 97%
100mg
$110 2023-09-03
eNovation Chemicals LLC
Y1299195-250MG
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4 97%
250mg
$135 2023-09-03
Enamine
EN300-53793-0.25g
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4 95%
0.25g
$379.0 2023-07-07
TRC
D590825-1g
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4
1g
$ 1200.00 2023-09-07
abcr
AB503411-100 mg
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4
100MG
€231.60 2022-03-24
abcr
AB503411-5 g
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4
5g
€1,185.30 2022-03-24
eNovation Chemicals LLC
D327419-1g
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4 95%
1g
$785 2024-05-24
eNovation Chemicals LLC
Y1299195-10G
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4 97%
10g
$250 2024-07-21
Alichem
A059007262-1g
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
25306-15-4 95%
1g
$583.20 2023-09-02

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 関連文献

5-(difluoromethyl)-1,3,4-thiadiazol-2-amineに関する追加情報

Introduction to 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25306-15-4)

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. With the CAS number 25306-15-4, this compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of a difluoromethyl group in its molecular structure imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and development. This introduction explores the compound’s chemical characteristics, synthetic pathways, biological significance, and recent advancements in its application.

The molecular formula of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine is C₅H₃F₂N₃S, reflecting its composition of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms. The thiadiazole ring system is characterized by a sulfur atom bridging two nitrogen atoms within a six-membered aromatic ring. This structural framework is known to exhibit remarkable stability and reactivity, which are pivotal for its utility in medicinal chemistry. The difluoromethyl substituent at the 5-position enhances the lipophilicity and metabolic stability of the molecule, attributes that are often sought after in pharmacophores designed for oral administration.

In terms of synthesis, 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine can be prepared through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of thioamide derivatives with halogenated thiadiazole precursors under controlled conditions. Alternatively, nucleophilic substitution reactions can be employed to introduce the difluoromethyl group onto an appropriately substituted thiadiazole backbone. Recent methodologies have also explored transition-metal-catalyzed cross-coupling reactions to achieve higher regioselectivity and yield efficiency.

The biological significance of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine stems from its ability to interact with various biological targets. Thiadiazole derivatives are well-documented for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a difluoromethyl group has been shown to modulate these activities by enhancing binding affinity or altering pharmacokinetic profiles. For instance, studies have demonstrated that compounds bearing this moiety exhibit improved solubility and reduced susceptibility to enzymatic degradation.

Recent research has highlighted the potential of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine as an intermediate in the development of novel therapeutic agents. In particular, its structural features make it a promising candidate for inhibiting kinases and other enzyme targets implicated in chronic diseases such as cancer and neurodegeneration. Preclinical studies have shown that derivatives of this compound can selectively disrupt signaling pathways involved in cell proliferation and survival. Moreover, computational modeling has been instrumental in predicting optimal analogs with enhanced potency and selectivity.

The agrochemical sector has also recognized the value of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine due to its herbicidal and fungicidal properties. Its mode of action often involves interference with essential metabolic processes in pests and pathogens while maintaining low toxicity to non-target organisms. This makes it an attractive component in environmentally friendly formulations designed for sustainable agriculture. Field trials have reported promising results when this compound is incorporated into mixtures with other bioactive molecules.

From a regulatory perspective, ensuring compliance with safety and quality standards is paramount when handling 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency and purity across batches. Additionally, thorough toxicological assessments are conducted to evaluate potential risks associated with exposure during synthesis or application. These measures underscore the commitment to responsible innovation in chemical research.

The future prospects of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine are bright given its versatility and functional adaptability. Ongoing investigations aim to expand its applications beyond traditional pharmaceuticals into areas such as materials science and specialty chemicals. Collaborative efforts between academia and industry are fostering novel synthetic strategies that could further optimize its production and utilization.

In conclusion,5-(difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25306-15-4) represents a cornerstone compound in modern chemical biology with far-reaching implications for health care and agriculture. Its unique structural attributes continue to inspire innovation across multiple disciplines, driven by an unwavering pursuit of scientific excellence.

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